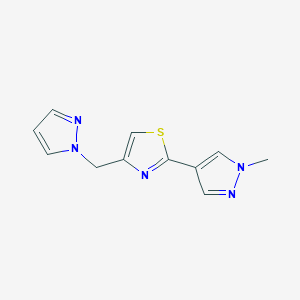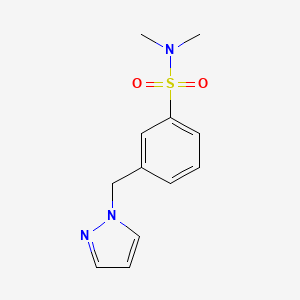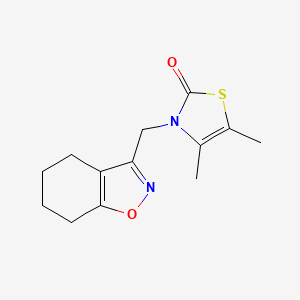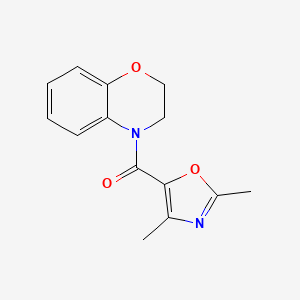
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a thiazole derivative that has been found to have a number of biochemical and physiological effects, making it a useful tool for studying various biological processes.
作用机制
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium ion (MPP+), which is taken up by dopamine neurons in the brain. MPP+ is then transported into the mitochondria, where it inhibits complex I of the electron transport chain, leading to the depletion of ATP and the generation of reactive oxygen species (ROS). This ultimately leads to the death of dopamine neurons in the brain.
Biochemical and Physiological Effects
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole has a number of biochemical and physiological effects, including the inhibition of mitochondrial complex I, which leads to the depletion of ATP and the generation of ROS. This ultimately leads to the death of dopamine neurons in the brain, making 2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole a useful tool for studying Parkinson's disease.
实验室实验的优点和局限性
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of mitochondrial complex I, making it a useful tool for studying Parkinson's disease. However, one limitation is that it is highly toxic and can cause irreversible damage to dopamine neurons in the brain.
未来方向
There are a number of future directions for research on 2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole. One area of research is the development of new drugs that can target mitochondrial complex I without causing the toxic effects of 2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole. Another area of research is the use of 2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, research on the mechanism of action of 2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole could lead to new insights into the pathogenesis of Parkinson's disease.
合成方法
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole can be synthesized using a variety of methods, including the condensation of 2-(1-methylpyrazol-4-yl)acetaldehyde and 4-(pyrazol-1-ylmethyl)thiosemicarbazide. Other methods include the reaction of 2-(1-methylpyrazol-4-yl)acetaldehyde with thiosemicarbazide followed by cyclization with sulfur.
科学研究应用
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole has been widely used in scientific research as a tool for studying various biological processes. It has been found to have a number of biochemical and physiological effects, including the inhibition of mitochondrial complex I, which leads to the depletion of dopamine in the brain. This has made 2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole a useful tool for studying Parkinson's disease.
属性
IUPAC Name |
2-(1-methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-15-6-9(5-13-15)11-14-10(8-17-11)7-16-4-2-3-12-16/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPXECRIZXNBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CS2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one](/img/structure/B7592044.png)
![2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide](/img/structure/B7592056.png)
![N-[2-morpholin-4-yl-2-(oxolan-3-yl)ethyl]thieno[3,2-b]pyridin-7-amine](/img/structure/B7592064.png)
![6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B7592072.png)

![5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B7592083.png)
![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)






![[5-methyl-2-(2-methylphenyl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7592135.png)